molecular formula C9H9ClO B13964872 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one CAS No. 98405-71-1

2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one

Cat. No.: B13964872
CAS No.: 98405-71-1
M. Wt: 168.62 g/mol
InChI Key: KTZKQWOHWVWWLG-UHFFFAOYSA-N
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Description

2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one, also known as 2-Chlorotropone, is an organic compound with the molecular formula C9H7ClO. It is a derivative of tropone, a non-benzenoid aromatic compound. This compound is of interest due to its unique structure, which includes a seven-membered ring with conjugated double bonds and a chlorine atom attached to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the chlorination of tropone. Tropone itself can be synthesized by the selenium dioxide oxidation of cycloheptatriene . The chlorination reaction typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where tropone is reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted tropone derivatives.
  • Oxidation can lead to the formation of carboxylic acids or ketones.
  • Reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The conjugated double bonds in the cycloheptatrienone ring can also participate in electron transfer reactions, affecting redox-sensitive pathways .

Comparison with Similar Compounds

    Tropone (Cyclohepta-2,4,6-trien-1-one): The parent compound, lacking the chlorine and ethanone groups.

    Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative with a hydroxyl group, known for its biological activity.

    2-Chlorocycloheptatrienone: A simpler chlorinated derivative without the ethanone group.

Uniqueness: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one is unique due to its combination of a reactive chlorine atom and a conjugated cycloheptatrienone ring, making it versatile in both synthetic and biological applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

98405-71-1

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-1-cyclohepta-2,4,6-trien-1-ylethanone

InChI

InChI=1S/C9H9ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h1-6,8H,7H2

InChI Key

KTZKQWOHWVWWLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)C(=O)CCl

Origin of Product

United States

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